3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole with a suitable imidazole precursor in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole: Similar structure but with an indole ring instead of an indazole ring.
4,5-Diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring but with different substituents and additional triazole ring
Uniqueness
3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is unique due to its specific combination of imidazole and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N4 |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazole |
InChI |
InChI=1S/C11H12N4/c1-15-9-5-3-2-4-8(9)10(14-15)11-12-6-7-13-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
YEJGNXHKUKREAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.